molecular formula C20H19N3O4S B14936419 N-(1,3-benzothiazol-2-yl)-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

N-(1,3-benzothiazol-2-yl)-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B14936419
M. Wt: 397.4 g/mol
InChI Key: TYRVHEDUUHHDAU-UHFFFAOYSA-N
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Description

This compound is a pyrrolidinone carboxamide derivative featuring a benzothiazole moiety and a 2,4-dimethoxyphenyl group. Its molecular formula is C₂₀H₁₉N₃O₄S, with a molecular weight of 397.45 g/mol . The benzothiazole ring (a bicyclic aromatic system with sulfur and nitrogen atoms) is linked via an amide bond to the pyrrolidinone core, which is substituted at the 1-position by the dimethoxyphenyl group. The 2,4-dimethoxy substitution on the phenyl ring introduces steric and electronic effects that influence solubility, binding affinity, and metabolic stability compared to analogs with alternative substituent patterns .

Properties

Molecular Formula

C20H19N3O4S

Molecular Weight

397.4 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C20H19N3O4S/c1-26-13-7-8-15(16(10-13)27-2)23-11-12(9-18(23)24)19(25)22-20-21-14-5-3-4-6-17(14)28-20/h3-8,10,12H,9,11H2,1-2H3,(H,21,22,25)

InChI Key

TYRVHEDUUHHDAU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N2CC(CC2=O)C(=O)NC3=NC4=CC=CC=C4S3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Attachment of the Dimethoxyphenyl Group: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the dimethoxyphenyl group to the benzothiazole ring.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Final Coupling: The final step would involve coupling the benzothiazole and pyrrolidine intermediates to form the desired carboxamide compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: Substitution reactions can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under various conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid, while reduction could produce an alcohol.

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide may have several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Core Structure Substituent Variations Molecular Formula Molecular Weight (g/mol) Key Structural/Functional Differences
N-(1,3-Benzothiazol-2-yl)-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide Pyrrolidinone + benzothiazole 2,4-Dimethoxyphenyl C₂₀H₁₉N₃O₄S 397.45 Optimal methoxy positioning for π-stacking and hydrogen bonding .
N-(1,3-Benzothiazol-2-yl)-1-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide Pyrrolidinone + benzothiazole 2,5-Dimethoxyphenyl C₂₀H₁₉N₃O₄S 397.45 Altered methoxy positions reduce steric bulk but may weaken interactions with hydrophobic pockets .
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide Pyrrolidinone + thiadiazole 4-Fluorophenyl; isopropyl-thiadiazole C₁₇H₂₀FN₃O₂S 365.43 Fluorine enhances electronegativity; thiadiazole may improve metabolic resistance .
1-(2,4-Dimethoxyphenyl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]-5-oxopyrrolidine-3-carboxamide Pyrrolidinone + indole 2-Methoxyethyl-indole substitution; 2,4-dimethoxyphenyl C₂₅H₂₈N₃O₅ 437.5 Indole moiety increases lipophilicity; extended methoxy chain may affect bioavailability .
1-(Benzo[1,3]dioxol-5-yl)-N-(5-(2,4-dimethoxybenzoyl)-4-phenylthiazol-2-yl)cyclopropanecarboxamide Cyclopropane + thiazole Benzo[1,3]dioxolyl; 2,4-dimethoxybenzoyl-thiazole C₂₈H₂₃N₃O₆S 529.56 Cyclopropane ring introduces rigidity; benzoyl-thiazole enhances π-π interactions .

Key Observations from Structural Comparisons:

Substituent Position Effects: The 2,4-dimethoxyphenyl group in the target compound provides a balance of steric accessibility and electronic modulation compared to the 2,5-dimethoxy analog, which may lead to divergent binding affinities in receptor-ligand interactions .

Heterocycle Impact :

  • Benzothiazole (target compound) vs. indole (): Benzothiazole’s sulfur atom enhances hydrogen-bonding capacity, whereas indole’s nitrogen-rich structure may favor interactions with polar residues in enzymatic active sites .

Methoxyethyl chains () introduce flexibility, which could enhance solubility but reduce conformational rigidity .

Biological Activity

N-(1,3-benzothiazol-2-yl)-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C26H25N3O4S
  • Molecular Weight : 475.56 g/mol
  • CAS Number : 361195-27-9

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound in various cancer cell lines. For instance, it has been tested against A549 human lung adenocarcinoma cells using MTT assays to evaluate cytotoxicity.

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundA549100Induction of apoptosis through mitochondrial pathway
CisplatinA5495DNA cross-linking and apoptosis induction

The compound exhibited a structure-dependent activity, with modifications to the benzothiazole and dimethoxyphenyl groups significantly affecting its potency. In one study, the introduction of a 3,5-dichloro substituent enhanced the anticancer activity by reducing cell viability to 21.2% compared to untreated controls (p < 0.0001) .

Antimicrobial Activity

In addition to its anticancer properties, this compound also shows promise as an antimicrobial agent. It has been tested against multidrug-resistant strains of Staphylococcus aureus, demonstrating selective activity.

PathogenActivityMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)Inhibitory32 µg/mL
Escherichia coliNo activityN/A

The antimicrobial activity was attributed to the compound's ability to disrupt bacterial cell membranes and inhibit protein synthesis .

The mechanisms underlying the biological activities of this compound include:

  • Apoptosis Induction : The compound activates apoptotic pathways in cancer cells by increasing reactive oxygen species (ROS) levels and disrupting mitochondrial membrane potential.
  • Antimicrobial Action : It interferes with bacterial cell wall synthesis and function, leading to cell lysis and death.

Case Studies

Several studies have investigated the efficacy of this compound in various biological contexts:

  • Lung Cancer Treatment : In a study involving A549 cells, treatment with the compound resulted in a significant reduction in cell viability compared to controls. The study concluded that further development could lead to effective therapies for lung cancer .
  • Infection Management : Another study highlighted its potential as an alternative treatment for infections caused by resistant bacteria, suggesting that it could be developed into a novel antimicrobial therapy .

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